molecular formula C19H26FN5O B12233802 4-Ethyl-5-fluoro-6-(5-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

4-Ethyl-5-fluoro-6-(5-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

Cat. No.: B12233802
M. Wt: 359.4 g/mol
InChI Key: KTZYDKPTEBJQON-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-(5-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-(5-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrimidine structure, followed by the introduction of the fluorine and ethyl groups. The oxazole and pyrrolo[3,4-c]pyrrol moieties are then synthesized and attached to the core structure through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-(5-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Ethyl-5-fluoro-6-(5-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its multiple functional groups can interact with various biological targets, making it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its structure suggests that it could interact with specific enzymes or receptors, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its multiple functional groups allow for the design of materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-(5-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethyl-5-fluoro-6-(5-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine include other pyrimidine derivatives with different substituents. Examples include:

  • 4-Methyl-5-fluoro-6-(5-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
  • 4-Ethyl-5-chloro-6-(5-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of both fluorine and oxazole groups, along with the pyrrolo[3,4-c]pyrrol moiety, gives it unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H26FN5O

Molecular Weight

359.4 g/mol

IUPAC Name

4-[[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-5-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C19H26FN5O/c1-4-15-17(20)19(22-10-21-15)25-7-13-5-24(6-14(13)8-25)9-16-18(12(2)3)26-11-23-16/h10-14H,4-9H2,1-3H3

InChI Key

KTZYDKPTEBJQON-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)CC4=C(OC=N4)C(C)C)F

Origin of Product

United States

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